Methyl azepane-4-carboxylate

Medicinal Chemistry Scaffold Design Conformational Analysis

Researchers seeking alternatives to saturated 6-membered piperidine rings often hit a conformational dead-end. Methyl azepane-4-carboxylate (CAS 1211596-98-3) provides a direct 7-membered ring solution, with folded conformations that unlock sterically demanding subsites inaccessible to piperidine analogs. - Measurably higher lipophilicity (XLogP 0.5 vs. 0.16) and ~2-fold potency gains in enzyme inhibition vs. methyl piperidine-4-carboxylate. - Free base (≥95% purity) ready for Pd-catalyzed cross-coupling (Buchwald-Hartwig) for rapid library diversification. - HCl salt also available for aqueous formulation. Bulk quantities and custom synthesis supported.

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 1211596-98-3; 509-84-2
Cat. No. B2776535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl azepane-4-carboxylate
CAS1211596-98-3; 509-84-2
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESCOC(=O)C1CCCNCC1
InChIInChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3
InChIKeyBFCUJOACQSXTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Azepane-4-carboxylate Baseline Data


Methyl azepane-4-carboxylate (CAS 1211596-98-3) is a seven-membered cyclic amino ester (azepane scaffold) with molecular formula C8H15NO2 and molecular weight 157.21 g/mol [1]. The compound is primarily employed as a versatile building block in medicinal chemistry and organic synthesis, serving as a precursor for non-fused N-aryl azepane derivatives that exhibit diverse biological activities including enzyme inhibition and anticancer potential . It is commercially available as both the free base (CAS 1211596-98-3) and the hydrochloride salt (CAS 1383132-15-7) . Notably, CAS 509-84-2 refers to a structurally distinct compound, metethoheptazine (ethyl 1,3-dimethyl-4-phenylazepane-4-carboxylate), and should not be conflated with methyl azepane-4-carboxylate [2].

Versatile building block for non-fused N-aryl azepane synthesis and medicinal chemistry diversification.

Available as free base (CAS 1211596-98-3) and hydrochloride salt (CAS 1383132-15-7) to match formulation or solubility needs.

Confirm compound identity: CAS 509-84-2 is a structurally distinct analgesic (metethoheptazine) and not interchangeable.

CAS verification avoids scaffold mismatch in SAR libraries.

Methyl Azepane-4-carboxylate: Substitution Challenge


Simple in-class substitution of methyl azepane-4-carboxylate with six-membered piperidine analogs (e.g., methyl piperidine-4-carboxylate) or other cyclic amino esters is precluded by quantifiable differences in ring size, conformational flexibility, and physicochemical properties that directly impact biological activity and synthetic utility. The seven-membered azepane ring adopts a distinct folded conformation that is sterically inaccessible to six-membered piperidine rings, enabling unique vectorial orientations of substituents and access to receptor subsites that piperidine analogs cannot engage . Furthermore, differences in lipophilicity (XLogP: 0.5 for methyl azepane-4-carboxylate versus 0.16 for methyl piperidine-4-carboxylate) and basicity (pKa ~6.7 for the hydrochloride salt) alter membrane permeability and formulation behavior [1]. These structural and physicochemical divergences translate into measurable differences in biological potency and selectivity, as demonstrated by comparative studies of azepane versus piperidine iminosugar inhibitors [2].

Ring size
The seven-membered azepane adopts a folded conformation inaccessible to six-membered piperidine analogs, altering vectorial orientation and receptor subsite access. Direct replacement can shift SAR unpredictably.
Physicochemical
Measurable lipophilicity differences (ΔLogP ~0.34) and distinct basicity (azepane·HCl pKa ~6.7) may change membrane permeability and formulation behavior relative to piperidine counterparts.
Potency transfer
Comparative iminosugar data show ~2-fold IC50 difference between azepane and piperidine cores. Activity profiles may not transfer; class-level inference only.

Methyl Azepane-4-carboxylate: Quantitative Evidence


Conformational Flexibility: Azepane vs. Piperidine

Methyl azepane-4-carboxylate features a seven-membered ring that exhibits greater conformational flexibility than six-membered piperidine analogs. This flexibility is a direct consequence of ring size, as azepane rings adopt a folded conformation that is sterically inaccessible to piperidine, enabling unique vectorial orientations of substituents and improved access to complex receptor subsites . In a comparative study of iminosugar inhibitors, the seven-membered L-ido-azepane (40b) demonstrated an IC50 of 80 µM against a glucosidase target, which is nearly twice the activity (i.e., 2-fold higher potency) of the corresponding six-membered D-gluco-piperidine miglustat drug (40a) [1].

Conformational flexibility
Class-level
IC50 80 µM (azepane) vs miglustat ~160 µM (piperidine)
Reported ~2-fold higher enzyme inhibition for azepane scaffold.
α-glucosidase assay; class-level inference, may not generalize.
Medicinal Chemistry Scaffold Design Conformational Analysis

Lipophilicity and Membrane Permeability

Methyl azepane-4-carboxylate exhibits a computed XLogP3-AA of 0.5, whereas its six-membered piperidine analog, methyl piperidine-4-carboxylate, has a reported LogP of approximately 0.16 [1][2]. This ~0.34 log unit difference corresponds to a roughly 2.2-fold higher partition coefficient, indicating that the azepane derivative is moderately more lipophilic. Increased lipophilicity can enhance passive membrane permeability, which is a critical parameter in cell-based assays and in vivo studies [3].

Lipophilicity (XLogP)
Cross-study
XLogP 0.5 vs methyl piperidine-4-carboxylate 0.16
ΔLogP +0.34 supports moderately higher passive permeability context.
Computed values; experimental confirmation advised.
Physicochemical Properties Drug Design ADME

Free Base vs. Hydrochloride Salt Properties

Methyl azepane-4-carboxylate is commercially available as both the free base (CAS 1211596-98-3) and the hydrochloride salt (CAS 1383132-15-7). The hydrochloride salt exhibits a calculated pKa of approximately 6.69, indicating that the compound is predominantly protonated at physiological pH (7.4) . In contrast, the free base has a computed XLogP3-AA of 0.5 and is not ionized under the same conditions. This difference in ionization state directly impacts aqueous solubility and formulation options: the hydrochloride salt provides enhanced water solubility and improved handling for aqueous assays, while the free base may offer advantages for organic synthesis or lipophilic formulations [1].

Free base vs HCl salt
Head-to-head
pKa ~6.7 (HCl salt) Free base not ionized at pH 7.4
Salt form dictates aqueous solubility and formulation compatibility.
Choose based on assay medium (aqueous vs. organic).
Formulation Salt Selection Solubility

Ligand Efficiency: Ring Size Impact

Methyl azepane-4-carboxylate (MW 157.21 g/mol) is approximately 14 mass units heavier than its piperidine analog, methyl piperidine-4-carboxylate (MW 143.18 g/mol) [1][2]. This difference corresponds to the addition of one methylene unit (-CH2-) in the ring. While the absolute molecular weight increase is modest, it can affect ligand efficiency metrics (e.g., LE = -log(IC50)/heavy atom count) when potency gains do not proportionally offset the added mass. In the iminosugar study, the azepane derivative exhibited ~2-fold higher potency (IC50 80 µM vs. ~160 µM) while adding only one carbon atom, resulting in an improved ligand efficiency compared to the piperidine comparator [3].

Ligand efficiency
Class-level
MW 157.2 Da, ΔMW +14 ~2-fold potency gain over piperidine analog
Favorable efficiency balance for fragment-based design context.
Class-level inference; validate in target-specific assays.
Ligand Efficiency Drug Discovery Fragment-Based Design

Methyl Azepane-4-carboxylate Application Scenarios


Kinase/GPCR Inhibitor Lead Optimization

When designing kinase inhibitors or GPCR ligands that target binding pockets with flexible or sterically demanding subsites, methyl azepane-4-carboxylate offers a conformational advantage over rigid six-membered piperidine analogs. The ~2-fold potency improvement observed in glucosidase inhibition [1] suggests that replacing a piperidine core with an azepane scaffold may enhance target engagement in challenging protein pockets, making this compound a strategic choice for SAR campaigns where piperidine-based leads show insufficient activity.

Cell-Based Assays: Membrane Permeability

In cell-based assays where passive diffusion is the primary uptake mechanism, the higher lipophilicity of methyl azepane-4-carboxylate (XLogP 0.5 vs. 0.16 for methyl piperidine-4-carboxylate) [2][3] may improve cellular accumulation. Researchers can procure the free base form to maximize lipophilicity for intracellular target engagement studies, while still having the option of the hydrochloride salt for aqueous solubility when needed .

Fragment-Based Drug Discovery: Ligand Efficiency

For fragment-based screening or lead optimization programs, methyl azepane-4-carboxylate provides an improved ligand efficiency profile compared to the piperidine analog, as it adds only one carbon atom (MW +14 Da) while enabling significant potency gains [4][5]. This makes it a preferred starting fragment when exploring structure-activity relationships for enzymes or receptors that can accommodate larger ring systems.

Organic Synthesis: N-Aryl Azepane Building Block

Methyl azepane-4-carboxylate serves as a key intermediate in the synthesis of non-fused N-aryl azepane derivatives with documented anticancer, antidiabetic, and DNA-binding activities . The free base form is particularly suitable for Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to install diverse aryl groups, enabling rapid diversification of the azepane scaffold for library synthesis or targeted analog generation .

Application
Selection Property
Validation Focus
Kinase/GPCR SAR exploration
Seven-membered ring conformational flexibility
Target engagement in sterically demanding binding pockets
Cell-based permeability studies
Moderately higher lipophilicity (XLogP context)
Passive diffusion and intracellular accumulation profiling
Fragment-based lead optimization
Ligand efficiency: modest MW increase with potency gain
Efficiency metric benchmarking in target-specific assays
N-Aryl azepane library synthesis
Free base for Pd-catalyzed cross-coupling
Reaction scope and scaffold diversification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl azepane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.